2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide
Description
2-{[5-(2-Methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide is a triazole-derived compound characterized by a 1,2,4-triazole core substituted with a 2-methylpropyl (isobutyl) group at position 5 and a sulfanyl-linked acetamide moiety bearing a pyridin-2-yl group. The triazole scaffold is a privileged structure in medicinal chemistry due to its versatility in hydrogen bonding, metabolic stability, and diverse biological activities .
Properties
Molecular Formula |
C13H17N5OS |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C13H17N5OS/c1-9(2)7-11-16-13(18-17-11)20-8-12(19)15-10-5-3-4-6-14-10/h3-6,9H,7-8H2,1-2H3,(H,14,15,19)(H,16,17,18) |
InChI Key |
XUSGDKZBXIIKIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol reagent, such as 2-methylpropyl thiol, under basic conditions.
Coupling with Pyridin-2-yl Acetamide: The final step involves the coupling of the sulfanyl-triazole intermediate with pyridin-2-yl acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the triazole ring exhibit potent activity against various pathogens, including bacteria and fungi. The specific compound has shown efficacy against resistant strains of bacteria, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of triazole derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented. In vitro studies demonstrated that this compound can target specific signaling pathways involved in tumor growth, suggesting its utility in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole compounds are also noteworthy. The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Agricultural Applications
Fungicides
Triazole-based compounds are widely used as fungicides in agriculture due to their effectiveness against a broad spectrum of fungal pathogens. This specific compound's mechanism involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Field trials have indicated that it can significantly reduce fungal infections in crops, enhancing yield and quality .
Plant Growth Regulators
Emerging research suggests that triazoles may also function as plant growth regulators. These compounds can influence plant metabolism and growth patterns by modulating hormone levels, potentially leading to improved crop resilience under stress conditions .
Biochemical Insights
Mechanism of Action
Understanding the mechanism by which 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide exerts its effects is crucial for optimizing its applications. Studies indicate that it interacts with specific enzymes and receptors involved in key biochemical pathways. For instance, its role as an inhibitor of cytochrome P450 enzymes has been demonstrated, impacting both microbial and plant systems .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluate efficacy against resistant bacteria | Showed significant inhibition against multiple strains; potential for new antibiotic development |
| Cancer Cell Proliferation Study | Investigate anticancer effects | Induced apoptosis in various cancer cell lines; targeted specific signaling pathways |
| Agricultural Field Trials | Assess fungicidal properties | Reduced fungal infections significantly; improved crop yield and quality |
Mechanism of Action
The mechanism of action of 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs (Table 1) highlight variations in substituents, synthesis efficiency, and physicochemical properties:
Key Observations:
- Substituent Effects: The pyridin-2-yl group in the target compound and compound 6c may favor π-π stacking or hydrogen bonding compared to pyridin-3-yl analogs (e.g., ).
- Synthesis Efficiency: Compound 6c achieves a high yield (83%) under similar conditions (5 hours, H2O:EtOH recrystallization), suggesting that the target compound’s synthesis could be optimized using analogous methods.
- Thermal Stability: Melting points of analogs range widely (90–176°C), with higher values correlating with polar substituents (e.g., pyridinyl groups) .
Computational and Structural Insights
Biological Activity
The compound 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide is a triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial properties, enzyme inhibition, and cytotoxic effects.
- Molecular Formula : C₁₁H₁₅N₄OS
- Molecular Weight : 239.33 g/mol
- CAS Number : 114402-22-1
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, it was found that derivatives similar to 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide demonstrated effective inhibition against several bacterial strains.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 15.62 |
| Escherichia coli | 16 | 31.25 |
| Candida albicans | 20 | 7.81 |
These results suggest that the compound has broad-spectrum antimicrobial activity, particularly against gram-positive bacteria and fungi .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that triazole derivatives can inhibit various enzymes, including carbonic anhydrases (CAs), which are crucial for many physiological processes.
In a comparative study of triazole compounds:
| Compound | CA IX Inhibition IC₅₀ (nM) | CA II Inhibition IC₅₀ (μM) |
|---|---|---|
| Compound A | 10.93 | 1.55 |
| Compound B | 25.06 | 3.92 |
| 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide | TBD | TBD |
While specific IC₅₀ values for this compound are yet to be determined, the structural similarities suggest potential inhibition capabilities against CA IX and CA II .
Cytotoxic Effects
The cytotoxicity of 2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide has been evaluated in various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells.
In a specific study involving MDA-MB-231 breast cancer cells:
| Treatment Concentration (µM) | Annexin V-FITC Positive Cells (%) |
|---|---|
| Control | 0.18 |
| Compound at 10 | 5.00 |
| Compound at 50 | 22.04 |
The results showed a significant increase in apoptotic cells at higher concentrations of the compound, suggesting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The compound is typically synthesized via sequential alkylation and condensation reactions. For example, alkylation of 1,2,4-triazole-3-thiol derivatives with α-chloroacetamides in the presence of KOH generates intermediates, followed by Paal-Knorr condensation to modify the triazole ring (e.g., introducing pyrolium fragments). Catalysts like pyridine and zeolites (Y-H) are used under reflux conditions (150°C) to optimize yield .
Q. How is structural confirmation achieved for this compound and its derivatives?
Structural integrity is verified using a combination of 1H NMR (to confirm proton environments), IR spectroscopy (to identify functional groups like -NH and C=O), LC-MS (for molecular weight validation), and elemental analysis (to ensure stoichiometric purity). X-ray crystallography may also resolve complex stereochemistry in advanced studies .
Q. What biological activities have been experimentally validated for this compound?
Reported activities include anti-exudative effects (tested in rat models at doses of 10–50 mg/kg) and antiproliferative activity (evaluated via cell viability assays against cancer lines). These are linked to its triazole and pyridine moieties, which modulate inflammatory or oncogenic pathways .
Q. Which in vivo models are suitable for assessing anti-exudative activity?
Studies employ carrageenan-induced paw edema in rats, measuring exudate volume reduction post-administration. Dosing regimens (e.g., 20 mg/kg, oral) and control groups are critical to validate efficacy .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield or purity?
Key strategies include:
- Catalyst screening : Zeolites (Y-H) improve reaction efficiency in condensation steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation kinetics .
- Temperature control : Reflux at 150°C minimizes side products during heterocycle formation .
Q. What computational tools predict the compound’s biological potential?
The PASS program (Prediction of Activity Spectra for Substances) forecasts pharmacological profiles (e.g., kinase inhibition), while molecular docking (using AutoDock Vina) models interactions with targets like COX-2 or EGFR. These guide prioritization of derivatives for synthesis .
Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?
- Triazole substituents : Bulky groups (e.g., 2-methylpropyl) enhance lipophilicity and membrane permeability .
- Pyridine variants : Substituting pyridin-2-yl with pyridin-4-yl alters hydrogen-bonding patterns, impacting target affinity . Systematic substitution at the acetamide nitrogen (e.g., aryl vs. heteroaryl) is critical for optimizing selectivity .
Q. How can contradictions in biological data across studies be resolved?
Discrepancies (e.g., variable IC50 values) require:
- Standardized assays : Uniform protocols (e.g., MTT assay for cytotoxicity) to minimize inter-lab variability.
- Model relevance : Validate in vivo results using multiple disease models (e.g., xenograft vs. chemically induced tumors) .
Q. What in silico strategies design derivatives with improved pharmacokinetics?
Q. How can crystallographic data resolve ambiguities in regiochemistry?
Single-crystal X-ray diffraction confirms substituent positioning on the triazole ring, which is vital for interpreting NMR splitting patterns and electronic effects. For example, 4-phenyl vs. 5-phenyl triazole derivatives exhibit distinct biological profiles .
Methodological Notes
- Data contradiction analysis : Cross-validate spectral and biological data with orthogonal techniques (e.g., HPLC purity checks alongside bioassays) .
- Experimental design : Use embedded mixed-methods frameworks (quantitative bioactivity + qualitative mechanistic data) to address multi-faceted research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
